An In-depth Technical Guide to the Toxicity Profile and Safety Data of 4-(Chloromethyl)-2-(2,6-dichlorophenyl)-1,3-thiazole
An In-depth Technical Guide to the Toxicity Profile and Safety Data of 4-(Chloromethyl)-2-(2,6-dichlorophenyl)-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
Foreword by the Senior Application Scientist
In the landscape of pharmaceutical research and development, the rigorous evaluation of a compound's safety and toxicity is paramount. This guide provides a comprehensive technical overview of the toxicological profile of 4-(Chloromethyl)-2-(2,6-dichlorophenyl)-1,3-thiazole, a heterocyclic compound with potential applications in medicinal chemistry. As a Senior Application Scientist, my objective is to present this information not merely as a collection of data, but as a synthesized resource that offers actionable insights for researchers in the field. The structure of this document is designed to logically flow from the fundamental properties of the molecule to its known and inferred toxicological characteristics, supported by established testing protocols. This approach is intended to empower scientists to make informed decisions regarding the safe handling, assessment, and potential development of this and structurally related compounds.
Compound Identification and Physicochemical Properties
4-(Chloromethyl)-2-(2,6-dichlorophenyl)-1,3-thiazole is a substituted thiazole derivative. The presence of a reactive chloromethyl group and a dichlorinated phenyl ring suggests a potential for biological activity and, consequently, toxicity. A thorough understanding of its physical and chemical characteristics is the foundation for assessing its toxicological profile.
| Property | Value | Reference(s) |
| IUPAC Name | 4-(Chloromethyl)-2-(2,6-dichlorophenyl)-1,3-thiazole | |
| CAS Number | 90877-03-5 | [1] |
| Molecular Formula | C₁₀H₆Cl₃NS | |
| Molecular Weight | 278.59 g/mol | |
| Appearance | Solid (predicted) | |
| Solubility | Insoluble in water; Soluble in organic solvents (predicted) |
Known and Inferred Toxicological Profile
Direct and comprehensive toxicological data for 4-(Chloromethyl)-2-(2,6-dichlorophenyl)-1,3-thiazole are limited. Therefore, this section integrates available hazard classifications for the target compound with data from structurally related molecules, namely those containing the 2,6-dichlorophenyl moiety and the chloromethyl thiazole core, to provide a more complete toxicological assessment.
Acute Toxicity
The primary concern with acute exposure to this compound is its potential for immediate and severe health effects.
Hazard Classification for 4-(Chloromethyl)-2-(2,6-dichlorophenyl)-1,3-thiazole:
| Hazard Class | Category | Signal Word | Hazard Code |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | Warning | H302 + H312 + H332 |
| Skin Corrosion/Irritation | Category 2 | Warning | H315 |
| Serious Eye Damage/Eye Irritation | Category 1 | Danger | H318 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335 |
Source: NextSDS[1]
Inference from Structurally Related Compounds:
-
2,6-Dichlorophenol: This compound exhibits moderate acute toxicity with a reported oral LD50 in rats of 2940 mg/kg and an intraperitoneal LD50 in rats of 390 mg/kg[1][2].
-
2,6-Dichloroaniline: This compound is classified as toxic if swallowed, in contact with skin, or if inhaled[3][4]. The oral LD50 in rats is reported as 3167 mg/kg[5].
-
2,6-Dichlorobenzonitrile: The oral LD50 in rats is 475 mg/kg, while the dermal LD50 is greater than 2,000 mg/kg, indicating it is harmful if swallowed and may cause skin irritation[6].
-
Chloromethyl Thiazole Derivatives: Various chloromethyl thiazole derivatives are classified as harmful if swallowed and toxic in contact with skin[7].
Based on the available classifications and data from analogous structures, 4-(Chloromethyl)-2-(2,6-dichlorophenyl)-1,3-thiazole should be handled as a compound with significant acute toxicity potential via oral, dermal, and inhalation routes. The presence of the chloromethyl group, a known reactive moiety, likely contributes to its irritant and toxic properties.
Chronic Toxicity
No specific chronic toxicity studies for 4-(Chloromethyl)-2-(2,6-dichlorophenyl)-1,3-thiazole have been identified. However, long-term exposure to related chlorinated aromatic hydrocarbons can lead to cumulative health effects.
Inference from Structurally Related Compounds:
-
Dichlorobenzenes: Chronic exposure to dichlorobenzenes in animal studies has been associated with effects on the liver, kidneys, and blood[8]. Specifically, 1,4-dichlorobenzene exposure has led to hepatic and renal lesions in rats and mice[9].
-
2,6-Dichloroaniline: Repeated exposure may cause damage to organs, particularly the blood, leading to the formation of methemoglobin[3][5].
Given these findings, chronic exposure to 4-(Chloromethyl)-2-(2,6-dichlorophenyl)-1,3-thiazole could potentially target the liver, kidneys, and hematopoietic system.
Mutagenicity and Genotoxicity
The potential for a compound to induce genetic mutations is a critical toxicological endpoint.
Inference from Structurally Related Compounds:
-
Dichlorinated Aromatic Compounds: Some studies have indicated that chlorinated aromatic hydrocarbons can exhibit mutagenic properties, particularly after metabolic activation[10]. The mutagenicity can be influenced by the degree and position of chlorine substitution.
-
Thiazole Derivatives: While the thiazole ring itself is a common moiety in many pharmaceuticals, certain derivatives have shown genotoxic potential. For instance, 2-chloro-5-(chloromethyl)thiazole is suspected of causing genetic defects.
Considering the structural alerts, including the dichlorinated phenyl ring and the reactive chloromethyl group, a comprehensive assessment of the mutagenic and genotoxic potential of 4-(Chloromethyl)-2-(2,6-dichlorophenyl)-1,3-thiazole is strongly recommended.
Carcinogenicity
The carcinogenic potential of this compound has not been evaluated. However, data on related structures provide some cause for concern.
Inference from Structurally Related Compounds:
-
Dichlorobenzenes: The International Agency for Research on Cancer (IARC) has classified 1,4-dichlorobenzene as "possibly carcinogenic to humans" (Group 2B) based on sufficient evidence in experimental animals[11][12]. Oral administration of 1,4-dichlorobenzene has been shown to cause liver and kidney tumors in rodents[13][14]. In contrast, 1,2-dichlorobenzene is not classifiable as to its carcinogenicity to humans (Group 3)[11].
-
2,6-Dichlorobenzonitrile: The EPA has classified this compound as a "Group C Possible Human Carcinogen"[15].
The carcinogenic potential of 4-(Chloromethyl)-2-(2,6-dichlorophenyl)-1,3-thiazole is unknown, but the data on related dichlorinated aromatic compounds warrant caution and suggest that long-term exposure should be minimized.
Reproductive and Developmental Toxicity
Information on the reproductive and developmental toxicity of 4-(Chloromethyl)-2-(2,6-dichlorophenyl)-1,3-thiazole is not available.
Inference from Structurally Related Compounds:
-
Chlorinated Hydrocarbons: Some persistent chlorinated hydrocarbons have been shown to accumulate in reproductive tissues and may have adverse effects on reproductive function[16][17]. Medium-chain chlorinated paraffins have been shown to induce reproductive toxicity in female rats[18].
-
Dichlorobenzenes: Animal studies on 1,4-dichlorobenzene have reported developmental effects, including reduced pup weight, at high doses[19].
Due to the lack of direct data and the potential for reproductive and developmental effects from related compounds, appropriate precautions should be taken when handling this chemical, especially by individuals of reproductive age.
Experimental Protocols for Toxicity Assessment
To address the data gaps for 4-(Chloromethyl)-2-(2,6-dichlorophenyl)-1,3-thiazole, a tiered approach to toxicity testing is recommended, starting with in vitro assays and progressing to in vivo studies as necessary. The following protocols are based on internationally recognized OECD guidelines.
Chemical Structure Visualization
Caption: Chemical structure of 4-(Chloromethyl)-2-(2,6-dichlorophenyl)-1,3-thiazole.
Acute Oral Toxicity Assessment (OECD 423)
This protocol outlines the Acute Toxic Class Method, which is a stepwise procedure using a limited number of animals to assign a GHS category for acute oral toxicity.
Caption: Workflow for Acute Oral Toxicity Assessment (OECD 423).
Step-by-Step Methodology:
-
Dose Selection: Based on available data, select a starting dose from the fixed levels (5, 50, 300, or 2000 mg/kg body weight). For a compound with unknown toxicity, 300 mg/kg is a common starting point.
-
Animal Dosing: Administer the selected dose to a group of three fasted female rats by oral gavage.
-
Observation: Observe the animals closely for the first few hours post-dosing and then periodically for up to 14 days for signs of toxicity and mortality.
-
Decision Point:
-
If 2 or 3 animals die, the test is stopped, and the substance is classified. A lower dose may be tested to refine the classification.
-
If 0 or 1 animal dies, a higher dose is administered to another group of three animals.
-
This stepwise procedure continues until a clear outcome for classification is achieved.
-
-
Data Analysis: The outcome of the study allows for the classification of the substance into one of the GHS acute toxicity categories.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)
This in vitro method is a validated alternative to animal testing for assessing skin irritation potential.
Caption: Workflow for In Vitro Skin Irritation Test (OECD 439).
Step-by-Step Methodology:
-
Tissue Preparation: Use commercially available Reconstructed Human Epidermis (RhE) models.
-
Application of Test Substance: Apply a defined amount of the test substance (and positive and negative controls) topically to the surface of the RhE tissue.
-
Exposure and Incubation: Incubate the tissues for a specified exposure time (e.g., 60 minutes) at 37°C.
-
Rinsing and Post-Incubation: Thoroughly rinse the tissues to remove the test substance and then incubate them in fresh medium for a post-exposure period (e.g., 42 hours).
-
Viability Assessment: Determine the viability of the tissues using a quantitative method, most commonly the MTT assay, which measures mitochondrial activity.
-
Data Interpretation: A substance is identified as a skin irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.
Bacterial Reverse Mutation Test (Ames Test - OECD 471)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.
Caption: Workflow for the Ames Test (OECD 471).
Step-by-Step Methodology:
-
Strain Selection: Utilize multiple strains of Salmonella typhimurium (and often Escherichia coli) that are auxotrophic for a specific amino acid (e.g., histidine) and have other mutations that increase their sensitivity to mutagens.
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to detect both direct-acting mutagens and those that require metabolic activation.
-
Exposure: Expose the bacterial strains to a range of concentrations of the test substance.
-
Plating and Incubation: Plate the treated bacteria on a minimal medium that lacks the required amino acid. Only bacteria that have undergone a reverse mutation (revertants) will be able to synthesize the amino acid and form colonies. Incubate the plates for 48-72 hours.
-
Colony Counting and Data Analysis: Count the number of revertant colonies on the test plates and compare this to the number of spontaneous revertants on the negative control plates. A dose-dependent increase in the number of revertant colonies (typically a doubling or more over the background) is indicative of mutagenicity.
Safety, Handling, and Emergency Procedures
Given the known and potential hazards of 4-(Chloromethyl)-2-(2,6-dichlorophenyl)-1,3-thiazole, strict adherence to safety protocols is essential.
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge should be used.
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
4-(Chloromethyl)-2-(2,6-dichlorophenyl)-1,3-thiazole is a compound that requires careful handling due to its known acute toxicity, skin and eye irritation potential, and specific target organ toxicity. While comprehensive toxicological data is not yet available, analysis of its structural components suggests potential for chronic toxicity, mutagenicity, and carcinogenicity. The experimental protocols outlined in this guide provide a framework for generating the necessary data to fully characterize its toxicological profile. Researchers and drug development professionals are urged to exercise caution and adhere to the recommended safety procedures when working with this and structurally similar compounds. Further investigation into its toxicological properties is crucial for any potential therapeutic development.
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